SBC-115337 is classified as a small molecule drug candidate. It has been synthesized and characterized in laboratory settings, primarily for its role as a PCSK9 inhibitor. The compound is part of ongoing research aimed at developing new treatments for conditions associated with high cholesterol levels, such as atherosclerosis and coronary artery disease.
The synthesis of SBC-115337 involves several chemical reactions that typically include the formation of key intermediates followed by coupling reactions to construct the final compound. The detailed synthetic pathway may vary depending on the specific starting materials and desired purity levels.
The synthesis process requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to optimize yield and minimize side reactions. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of SBC-115337 at each stage.
SBC-115337 has a defined molecular structure characterized by specific functional groups that confer its biological activity.
The three-dimensional conformation of SBC-115337 is essential for its binding affinity to PCSK9, influencing its efficacy as an inhibitor.
SBC-115337 primarily undergoes interactions with the PCSK9 enzyme through competitive inhibition.
Kinetic assays are performed to determine parameters such as (inhibition constant) and (half maximal inhibitory concentration), which are crucial for understanding the potency of SBC-115337 against PCSK9.
The mechanism by which SBC-115337 exerts its effects involves:
Data from preclinical studies may indicate significant reductions in serum cholesterol levels in animal models treated with SBC-115337, supporting its potential therapeutic role.
SBC-115337 exhibits several notable physical properties:
The chemical stability of SBC-115337 under various conditions is crucial for its development as a pharmaceutical agent:
Relevant data from stability studies guide formulation development for clinical applications.
SBC-115337 holds promise for several scientific uses:
The ongoing research into SBC-115337 underscores its potential impact on managing cholesterol-related diseases, paving the way for innovative therapeutic strategies in cardiovascular medicine.
SBC-115337 emerged from targeted drug discovery efforts to develop orally bioavailable PCSK9 inhibitors, with its first public disclosure occurring in Shifa Biomedical Corporation's 2017 patent (WO2017222953A1) detailing novel compounds for cardiovascular disease treatment [7]. This benzofuran-based small molecule represented a significant departure from monoclonal antibody approaches, offering a potentially cheaper and more patient-friendly alternative for lipid management. In May 2021, Shifa designated SBC-115337 (referred to internally as P-21) as their lead clinical candidate after confirming its in vivo efficacy in dyslipidemia models, subsequently partnering with Xontogeny for clinical development [5]. The compound's progression marked a milestone as one of the first orally administered PCSK9-targeting agents to advance toward human trials, addressing a critical limitation of existing antibody-based therapies that require injection [1] [7]. Its chemical structure (C₂₉H₁₉N₃O₄; MW: 473.48 g/mol) features a distinctive bis-benzofuran scaffold enabling specific interaction with PCSK9's LDLR-binding domain, as characterized through molecular docking studies [1] [5].
Table 1: Molecular Characterization of SBC-115337
Property | Value | Measurement Method |
---|---|---|
Molecular Formula | C₂₉H₁₉N₃O₄ | High-resolution MS |
CAS Registry Number | 423148-46-3 | Chemical registry |
XLogP | 5.16 | Computational prediction |
Hydrogen Bond Donors | 2 | CDK calculation |
Topological Polar Surface Area | 97.37 Ų | CDK calculation |
Lipinski's Rule Violations | 1 (MW>500) | Computational analysis |
SBC-115337 holds substantial academic significance as a pioneering small-molecule disruptor of the PCSK9/LDLR protein-protein interaction (PPI), a mechanism previously considered "undruggable" with conventional small molecules [2] [5]. Its reported IC₅₀ of 0.5 μM in PCSK9 binding assays established proof-of-concept that low-molecular-weight compounds could effectively target this challenging interface [1]. Mechanistically, SBC-115337 binds the catalytic domain of PCSK9, preventing its interaction with the LDL receptor and thereby preserving hepatic LDLR expression. This was conclusively demonstrated in HepG2 hepatoma cells, where treatment with 1.2 μM SBC-115337 induced >10-fold upregulation of LDLR and significantly increased DiI-LDL particle uptake [1] [5].
The compound serves as a critical pharmacological tool for investigating PCSK9's biology beyond lipid metabolism, including potential roles in sepsis, neuronal apoptosis, and hepatitis C viral entry [5]. Its benzofuran core has inspired derivative libraries exploring structure-activity relationships (SAR), notably leading to quinoline-based compounds with improved potency (e.g., M27, IC₅₀=0.76 μM) that retain oral bioavailability [2]. These innovations highlight how SBC-115337 has accelerated the structural optimization of next-generation PCSK9 inhibitors through detailed characterization of hydrophobic binding pockets and hydrogen-bonding interactions essential for PPI disruption [2] [7].
Table 2: Comparative Potency of SBC-115337 and Novel Derivatives
Compound | PCSK9 IC₅₀ (μM) | Structural Features | Cellular LDLR Upregulation |
---|---|---|---|
SBC-115337 | 0.50 | Bis-benzofuran core | >10-fold at 1.2 μM |
M12 (derivative) | 0.91 | Quinoline-piperazine hybrid | Significant restoration |
M27 (derivative) | 0.76 | Optimized quinoline substituents | Enhanced LDL uptake |
Reference compound | 9.24 | First-generation inhibitor | Moderate activity |
Current research objectives for SBC-115337 emphasize SMART criteria (Specific, Measurable, Achievable, Relevant, Time-bound) to address critical knowledge gaps [3] [8]:
Specific: Determine the structural basis of SBC-115337's allosteric inhibition through cocrystallization studies resolving ligand-PCSK9 complexes at ≤2.0 Å resolution. This addresses the unresolved gap in atomic-level interaction mapping between small molecules and PCSK9's cryptic binding pockets [2] [5].
Measurable: Quantify hepatic LDL-C clearance enhancement in ApoE⁻/⁻ murine models using stable isotope tracing, targeting ≥40% reduction in plasma LDL-C at 10 mg/kg dosing. This objective stems from incomplete understanding of in vivo pharmacodynamics despite demonstrated efficacy in high-fat diet models [1] [7].
Achievable: Develop 3-5 novel analogs with improved aqueous solubility (≥2-fold increase) while maintaining submicromolar potency by Q4 2025. This prioritization responds to the compound's limited solubility (6.67 mg/mL in DMSO), which poses formulation challenges for oral delivery [1] [5].
Relevant: Establish translational biomarkers correlating target engagement (serum PCSK9-LDLR complex reduction) with clinical LDL-C lowering in Phase I trials. This addresses the critical gap in predicting human efficacy from preclinical models for oral PCSK9 inhibitors [5].
Significant knowledge gaps persist regarding the compound's effects on non-hepatic PCSK9 pools, potential drug-drug interactions mediated by cytochrome P450 (notably CYP3A4/5), and differential activity against PCSK9 gain-of-function mutants [1] [5]. Research priorities also include elucidating whether SBC-115337 modulates PCSK9's autocatalytic processing or secretion from hepatocytes—mechanistic nuances that could significantly impact therapeutic efficacy [2] [7].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.: